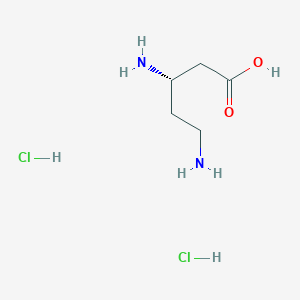![molecular formula C21H20FN3O3 B2778939 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-18-1](/img/structure/B2778939.png)
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrano[3,2-c]pyridine ring, a tetrahydrofuran ring, and a fluorophenyl group. These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions, each introducing a new functional group or forming a new ring. For example, imidazole compounds, which also contain a five-membered ring with two nitrogen atoms, can be synthesized from glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amino group (-NH2) is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques. These properties are often important for understanding how the compound behaves in different environments .Applications De Recherche Scientifique
Structural Analysis
The crystal structure of similar compounds, such as 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano, has been analyzed using X-ray diffraction. This kind of analysis is vital for understanding the molecular structure and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Ganapathy et al., 2015).
Synthesis of Pyridine Derivatives
Compounds like 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile serve as key intermediates in the synthesis of a variety of pyridine derivatives. These derivatives have potential applications in pharmaceutical chemistry due to their diverse biological activities (Al-Issa, 2012).
Corrosion Inhibition
Certain pyrazolopyridine derivatives, closely related to the compound , have been studied for their corrosion inhibition properties for metals like mild steel in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Dandia et al., 2013).
Antimicrobial Activity
Related compounds, such as 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents, which is a critical area of research in medical science (Puthran et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-12-9-17-19(21(26)25(12)11-13-5-4-8-27-13)18(15(10-23)20(24)28-17)14-6-2-3-7-16(14)22/h2-3,6-7,9,13,18H,4-5,8,11,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHCTPLOWQTOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)N1CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7S)-N-(1-Cyanocyclopentyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2778856.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2778857.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2778858.png)



![2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2778868.png)
![1-[2-[Tert-butyl(diphenyl)silyl]oxyethyl]cyclopropane-1-carbaldehyde](/img/structure/B2778870.png)
![N-(4-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2778871.png)
![6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride](/img/structure/B2778872.png)
![Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2778874.png)

![5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2778877.png)
